molecular formula C24H32ClFN2O B12358169 N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamidemonohydrochloride

N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamidemonohydrochloride

Cat. No.: B12358169
M. Wt: 419.0 g/mol
InChI Key: VJARGEANIGWMRQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamidemonohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamidemonohydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a Friedel-Crafts acylation reaction.

    Formation of the Pentanamidemonohydrochloride: The final step involves the formation of the pentanamidemonohydrochloride through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamidemonohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its pharmacological properties, such as analgesic or anesthetic effects.

    Industry: Utilized in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamidemonohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamidemonohydrochloride
  • N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamidemonohydrochloride
  • N-(4-methylphenyl)-N-(1-phenethylpiperidin-4-yl)pentanamidemonohydrochloride

Uniqueness

N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamidemonohydrochloride is unique due to the presence of the fluorophenyl group, which can influence its pharmacological properties and chemical reactivity. This makes it distinct from other similar compounds with different substituents.

Properties

Molecular Formula

C24H32ClFN2O

Molecular Weight

419.0 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide;hydrochloride

InChI

InChI=1S/C24H31FN2O.ClH/c1-2-3-9-24(28)27(22-12-10-21(25)11-13-22)23-15-18-26(19-16-23)17-14-20-7-5-4-6-8-20;/h4-8,10-13,23H,2-3,9,14-19H2,1H3;1H

InChI Key

VJARGEANIGWMRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

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